molecular formula C20H15N3O3S B11594071 3-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

3-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

Cat. No.: B11594071
M. Wt: 377.4 g/mol
InChI Key: MVFWLUIQSFEGSS-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(Z)-[2-(2-Methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate is a fused heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-methylphenyl group at position 2 and a (Z)-configured 3-acetoxybenzylidene moiety at position 3. Its synthesis typically involves cyclocondensation reactions of thiosemicarbazides or hydrazides with maleimides or other electrophilic partners, as seen in analogous compounds .

Properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

[3-[(Z)-[2-(2-methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C20H15N3O3S/c1-12-6-3-4-9-16(12)18-21-20-23(22-18)19(25)17(27-20)11-14-7-5-8-15(10-14)26-13(2)24/h3-11H,1-2H3/b17-11-

InChI Key

MVFWLUIQSFEGSS-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)OC(=O)C)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC(=CC=C4)OC(=O)C)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable thiourea derivative with an α-haloketone under acidic conditions.

    Cyclization to Form Triazole: The thiazole intermediate is then subjected to cyclization with a hydrazine derivative to form the fused thiazolotriazole ring system.

    Introduction of the Acetate Group: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Modulate Receptors: It can interact with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Induce Apoptosis: In cancer cells, it can induce apoptosis (programmed cell death) through the activation of specific apoptotic pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s 2-methylphenyl group (vs. The 3-acetoxy group (vs. methoxy or isopropoxy in ) introduces a hydrolyzable ester, which may improve bioavailability .
  • Molecular Weight : Derivatives with bulkier substituents (e.g., ) exhibit higher molecular weights, likely impacting pharmacokinetics.

Bioactivity Comparisons

Compounds in this class have been evaluated for anticancer activity. For example:

  • (Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one () : Exhibited moderate cytotoxicity (LCMS m/z 220 [M+H]⁺) but lower potency compared to chlorophenyl-substituted analogs (e.g., compound 2h, m/z 449 [M+H]⁺) .
  • The acetoxy group may enhance cell permeability compared to free hydroxyl or methoxy groups.

Biological Activity

The compound 3-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate is a member of the thiazolo-triazole class of compounds, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with its mechanisms of action and synthesis.

Structural Characteristics

The molecular formula of the compound is C20H16N4O3SC_{20}H_{16}N_4O_3S, and it features a complex structure that includes:

  • Thiazole and Triazole Rings : These heterocyclic structures are known for their pharmacological significance.
  • Phenyl Acetate Group : This moiety may enhance the compound's lipophilicity and biological activity.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC20H16N4O3S
IUPAC Name3-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate
Key Functional GroupsThiazole ring, Triazole ring, Phenyl acetate

Anticancer Activity

Numerous studies have indicated that compounds related to thiazolo-triazoles exhibit significant anticancer properties. Specifically, derivatives of this compound have shown efficacy against various cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer activity of synthesized thiazolo-triazole derivatives:

  • Method : Compounds were tested against a panel of nearly 60 human cancer cell lines.
  • Results : The derivatives displayed potent anticancer effects with IC50 values indicating effective inhibition of cell proliferation in multiple cancer types .

Antimicrobial Activity

The compound also demonstrates potential antimicrobial properties. Research has shown that thiazolo-triazoles can inhibit bacterial growth and have been evaluated against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis.

The proposed mechanisms by which these compounds exert their biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It could modulate receptor activity affecting cellular signaling pathways.
  • Disruption of Cellular Processes : Interference with DNA replication or protein synthesis has been suggested.

Table 2: Biological Activities

Activity TypeTarget Pathways/MechanismsReference
AnticancerInhibition of cell proliferation in cancer lines
AntimicrobialInhibition of bacterial fatty acid biosynthesis

Synthesis Methods

The synthesis of 3-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate typically involves several steps:

  • Formation of Thiazole Ring : Reacting α-haloketones with thiourea under basic conditions.
  • Formation of Triazole Ring : Cyclization involving hydrazine derivatives.
  • Coupling Reactions : Condensation reactions to form the final product.

Table 3: Synthetic Route Overview

StepDescription
Thiazole Ring FormationReaction with thiourea
Triazole Ring FormationCyclization with hydrazine derivatives
Final CouplingCondensation to yield the target compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for obtaining high-purity 3-{(Z)-[...]methyl}phenyl acetate, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Condensation of 2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene with 3-hydroxybenzaldehyde derivatives in acetic anhydride/sodium acetate under reflux (8–12 hours, 68–91% yields) .
  • Step 2 : Acetylation of the phenolic -OH group using acetic anhydride in pyridine at 0–5°C for 2 hours (monitored by TLC).
  • Critical Factors :
  • Solvent : Acetic anhydride enhances electrophilicity of the aldehyde group .
  • Catalyst : Sodium acetate stabilizes intermediates during condensation .
  • Temperature : Reflux (~110°C) accelerates imine formation but may require optimization to avoid side products (e.g., hydrolysis).
  • Example Data :
Reaction StepSolventCatalystTime (h)Yield (%)
CondensationAcetic anhydrideNaOAc8–1268–91
AcetylationPyridine-2>85

Q. How can spectroscopic techniques (NMR, LCMS) confirm the structure and stereochemistry of this compound?

  • Methodology :

  • 1H-NMR :
  • The Z-configuration of the exocyclic double bond is confirmed by a deshielded vinyl proton (~δ 8.2–8.5 ppm) due to conjugation with the thiazolo-triazole ring .
  • Acetate methyl protons appear as a singlet at δ 2.1–2.3 ppm.
  • 13C-NMR :
  • Carbonyl signals at ~δ 168–170 ppm (thiazolo-triazole C=O) and ~δ 170–172 ppm (acetate C=O) .
  • LCMS (ESI+) :
  • Expected [M+H]+ ion matches theoretical molecular weight (e.g., m/z 450–460 range) .
  • Example Spectral Data :
TechniqueKey SignalsInterpretation
1H-NMRδ 8.3 (s, 1H)Exocyclic CH (Z-configuration)
13C-NMRδ 170.2 (s)Acetate C=O
LCMSm/z 455 [M+H]+Molecular ion confirmation

Q. What reaction mechanisms govern the formation of the thiazolo[3,2-b][1,2,4]triazole core in this compound?

  • Mechanistic Insights :

  • The thiazolo-triazole ring forms via cyclocondensation of 5-mercapto-1,2,4-triazole derivatives with α-haloketones or aldehydes .
  • Key Steps :

Nucleophilic attack by the thiol group on the α-carbon of the carbonyl.

Elimination of H2O to form the thiazole ring.

Intramolecular cyclization with the triazole nitrogen to complete the fused system .

  • Evidence :
  • Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) slow cyclization due to reduced nucleophilicity .

Advanced Research Questions

Q. What crystallographic challenges arise during structural refinement of this compound, and how are they resolved?

  • Challenges :

  • Twinning : Common in thiazolo-triazole derivatives due to pseudo-symmetry; use TWINLAW in SHELXL to refine twin domains .
  • Disorder : Flexible acetate group may require PART instructions or constraints .
    • Methodology :
  • Collect high-resolution data (d ~0.8 Å) to resolve overlapping electron density.
  • Use SHELXL for least-squares refinement with Hirshfeld atom masking to handle disorder .
    • Example :
  • A related compound (Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine) required 10% twin fraction refinement in SHELXL-2018 .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?

  • Analysis Framework :

Structural Variants : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) on activity .

Assay Conditions : Differences in MIC (µg/mL) may arise from solvent (DMSO vs. aqueous buffer) or cell line variability .

  • Case Study :

  • Thiazolo-triazoles with 4-chlorophenyl groups showed MIC = 8 µg/mL against S. aureus, while 4-methoxyphenyl analogs were inactive (>64 µg/mL) .
    • Resolution :
  • Use standardized protocols (CLSI guidelines) and structure-activity relationship (SAR) models to isolate substituent contributions .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., 14α-demethylase)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with Lamarckian GA to model binding to 14α-demethylase (PDB: 3LD6) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-enzyme complex.
    • Key Findings :
  • Docking scores (ΔG = −9.2 kcal/mol) suggest strong binding to the enzyme’s heme pocket via H-bonds with Tyr118 and hydrophobic interactions .
    • Validation :
  • Compare with experimental IC50 values from antifungal assays (e.g., C. albicans inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.